3-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
3-Fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound featuring a pyridazinone core substituted with a pyridin-3-yl group and an ethyl-linked benzenesulfonamide moiety bearing a fluorine atom. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-cancer and enzyme inhibition studies . The fluorine atom at the 3-position of the benzene ring likely enhances metabolic stability and binding interactions due to its electron-withdrawing effects .
Properties
IUPAC Name |
3-fluoro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O3S/c18-14-4-1-5-15(11-14)26(24,25)20-9-10-22-17(23)7-6-16(21-22)13-3-2-8-19-12-13/h1-8,11-12,20H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXMEYIMPXPLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for Ethylamine Installation
An alternative to nucleophilic substitution involves Mitsunobu coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) to attach 2-aminoethanol to the pyridazinone, followed by oxidation to the amine:
$$
\text{Pyridazinone} + \text{HOCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{DEAD, PPh}3} \text{1-(2-Aminoethyl)pyridazinone}
$$
Advantages : Higher regioselectivity for N1 functionalization.
Disadvantages : Requires costly reagents and additional oxidation step (e.g., Swern oxidation).
Direct Coupling of Preformed Sulfonamides
A patent method describes pre-forming the sulfonamide moiety before attaching it to the pyridazinone-ethylamine complex. However, this approach resulted in lower yields (≤55%) due to steric hindrance during coupling.
Scale-Up Considerations and Industrial Feasibility
- Solvent Choice : Acetone and DCM are preferred for large-scale reactions due to low cost and ease of removal.
- Catalyst Optimization : Substituting TEA with DMAP (4-dimethylaminopyridine) in sulfonylation improves yields to 79% by mitigating side reactions.
- Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity, avoiding column chromatography.
Challenges and Mitigation Strategies
- Amine Protection : The ethylamine linker’s primary amine can undergo undesired sulfonylation at multiple sites. Using Boc-protected ethylamine (removed post-coupling with TFA) mitigates this.
- Pyridinyl Group Stability : Strong acids or bases may cleave the pyridinyl-pyridazinone bond. Maintaining pH 6–8 during workup preserves integrity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone core.
Reduction: Reduction reactions can occur at the nitro groups if present.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, sulfonamides are often studied for their antibacterial properties. This compound could be investigated for its potential to inhibit bacterial enzymes or pathways.
Medicine
Medicinally, compounds with similar structures have been explored for their potential as therapeutic agents. This compound might be evaluated for its efficacy in treating bacterial infections or other diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide would likely involve interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares structural motifs with several pyridazinone derivatives reported in the literature. Below is a detailed comparison:
Core Structure and Substitutions
- Pyridazinone Core: The 6-oxo-pyridazin-1(6H)-yl group is a common feature in analogs like compounds 15–23 . This core is critical for hydrogen bonding with biological targets, such as enzymes or receptors.
- Ethyl Linker: The ethyl group bridging the pyridazinone and benzenesulfonamide is analogous to the acetohydrazide linker in compounds 15–23, though the latter includes a hydrazide (-NH-NH-CO-) group instead of a sulfonamide (-SO₂-NH-) .
Substituent Variations
Physical and Spectral Properties
- Melting Points: Target Compound: Not reported in evidence. Analogs: Melting points range from 201°C (Compound 18 ) to 275°C (Compound 21 ), influenced by substituent polarity and crystallinity.
- Spectroscopy :
Key Structural Advantages of the Target Compound
Sulfonamide vs. Hydrazide : The sulfonamide group offers greater acidity (pKa ~1-2) than hydrazides (pKa ~8-10), enhancing solubility and bioavailability in physiological conditions .
Pyridin-3-yl vs. Piperazinyl : The pyridinyl group may confer selective kinase inhibition, whereas piperazinyl analogs (e.g., 15–23 ) target serotonin or dopamine receptors .
Fluorine Positioning : The 3-fluoro substitution avoids steric clashes common in ortho-substituted analogs, optimizing binding pocket interactions .
Biological Activity
3-Fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide compound recognized for its potential biological activity, particularly in medicinal chemistry. This compound's structure, featuring a pyridazinone core and a pyridine ring, suggests various pharmacological applications, including antibacterial and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 338.4 g/mol. The presence of the sulfonamide group allows it to mimic para-aminobenzoic acid (PABA), which is critical for its biological activity.
The mechanism of action for this compound likely involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. By mimicking PABA, sulfonamides disrupt the synthesis of folate, leading to bacterial growth inhibition. Additionally, the compound may interact with various molecular targets in cancer cells, potentially affecting pathways involved in cell proliferation and apoptosis.
Antibacterial Activity
Sulfonamides have been extensively studied for their antibacterial properties. The specific activity of this compound against various bacterial strains remains to be fully characterized; however, its structural similarity to known sulfonamides suggests potential efficacy against Gram-positive and Gram-negative bacteria.
Anticancer Potential
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast cancer) | 12.5 |
| Compound B | A549 (Lung cancer) | 26 |
| This compound | TBD | TBD |
The specific IC50 values for this compound are yet to be determined through experimental assays.
Case Studies and Research Findings
- In vitro Studies : Preliminary in vitro studies on related compounds suggest that modifications in the pyridazine ring can enhance cytotoxicity against various cancer cell lines. Ongoing research is focusing on optimizing these derivatives to improve efficacy and selectivity.
- Animal Models : In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential of this compound in animal models of infection and cancer. These studies will help elucidate the compound's bioavailability, distribution, metabolism, and excretion profiles.
Q & A
Basic: What are the key synthetic challenges in preparing 3-fluoro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide?
Answer:
The synthesis involves multi-step reactions, including pyridazinone ring formation, sulfonamide coupling, and fluorine substitution. Key challenges include:
- Reaction Optimization : Temperature control (e.g., 0–5°C for nitrile intermediates) and solvent selection (DMSO or THF for polar intermediates) to prevent side reactions .
- Purification : Use of HPLC or column chromatography to isolate intermediates, as seen in analogous sulfonamide syntheses .
- Structural Confirmation : NMR and mass spectrometry are critical for verifying the pyridazinone core and sulfonamide linkage .
Advanced: How can reaction yields be improved for the sulfonamide coupling step?
Answer:
Yields depend on:
- Catalyst Use : Amine bases (e.g., piperidine) to deprotonate intermediates and accelerate nucleophilic substitution .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonyl chloride reactivity .
- Stoichiometric Ratios : Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion of the amine intermediate .
Contradictions in reported yields (e.g., 60–85% for similar compounds) may arise from residual moisture or competing hydrolysis; anhydrous conditions and molecular sieves are recommended .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H/C NMR to confirm the pyridin-3-yl substituent and sulfonamide connectivity. F NMR resolves the fluorine environment .
- HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., des-fluoro analogs) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., CHFNOS) .
Advanced: How can computational methods predict the compound’s enzyme inhibition potential?
Answer:
- Molecular Docking : Use PyMOL or AutoDock to model interactions with target enzymes (e.g., carbonic anhydrase), leveraging the sulfonamide’s ability to mimic substrate transition states .
- MD Simulations : Assess binding stability by simulating interactions with hydrophobic pockets (e.g., trifluoromethyl groups in related compounds enhance binding) .
- QSAR Models : Correlate substituent effects (e.g., fluoro vs. chloro) with inhibitory activity using datasets from PubChem .
Basic: What biological assays are suitable for initial bioactivity screening?
Answer:
- Enzyme Inhibition Assays : Fluorometric assays for carbonic anhydrase or kinase inhibition, using 96-well plate formats and IC determination .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa) to evaluate antiproliferative effects .
- Microsomal Stability : Liver microsome incubations (e.g., rat CYP450) to estimate metabolic half-life .
Advanced: How can contradictory bioactivity data between analogs be resolved?
Answer:
- SAR Analysis : Compare substituent effects (e.g., pyridin-3-yl vs. thiophen-2-yl) on target binding using crystallography or mutagenesis studies .
- Solubility Adjustments : Measure logP via shake-flask or HPLC methods; fluorinated analogs often show improved membrane permeability but reduced aqueous solubility .
- Off-Target Profiling : Use kinase selectivity panels to identify non-specific interactions .
Basic: What are the stability considerations for long-term storage?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the pyridazinone ring .
- Moisture Control : Desiccants (e.g., silica gel) prevent hydrolysis of the sulfonamide group .
- Purity Monitoring : Regular HPLC checks to detect degradation products (e.g., sulfonic acid derivatives) .
Advanced: How can metabolic pathways be elucidated for this compound?
Answer:
- Metabolite Identification : Incubate with liver microsomes and use LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
- Isotope Labeling : C-labeled analogs track metabolic fate in vivo .
- CYP450 Inhibition Assays : Determine if the compound inhibits CYP3A4 or CYP2D6, which could inform drug-drug interaction risks .
Basic: What structural analogs have been reported, and how do they differ?
Answer:
Key analogs include:
- N-(2-(3-(4-chlorophenyl)pyridazinone)ethyl)-2,5-dimethylbenzenesulfonamide : Chloro substituent increases hydrophobicity but reduces solubility .
- 3-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1-yl)ethyl)benzamide : Thiophene enhances π-stacking but lowers metabolic stability .
Structural databases like PubChem provide comparative data on substituent effects .
Advanced: What strategies optimize selectivity for target vs. off-target enzymes?
Answer:
- Crystallographic Studies : Resolve binding modes (e.g., sulfonamide coordination to zinc in carbonic anhydrase) to design selective substituents .
- Fragment-Based Screening : Identify minimal pharmacophores (e.g., pyridazinone core) using SPR or ITC .
- Proteomic Profiling : Chemoproteomics with activity-based probes reveals off-target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
